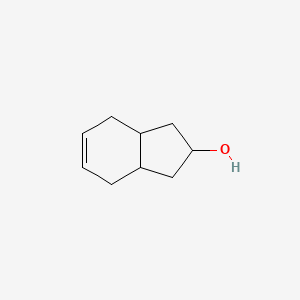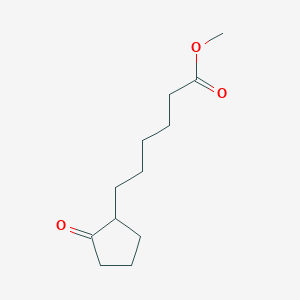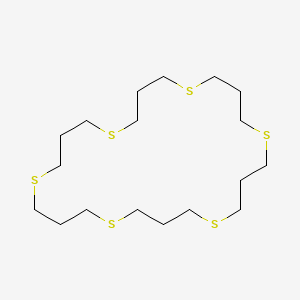
1,5,9,13,17,21-Hexathiacyclotetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13,17,21-Hexathiacyclotetracosane is a macrocyclic compound with a unique structure characterized by the presence of six sulfur atoms within a 24-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17,21-Hexathiacyclotetracosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of 1,3-propanedithiol with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of nucleophilic substitution steps, leading to the formation of the macrocyclic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13,17,21-Hexathiacyclotetracosane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the reactants used.
Scientific Research Applications
1,5,9,13,17,21-Hexathiacyclotetracosane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions, which can be crucial in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential in drug delivery systems, particularly for metal-based drugs.
Industry: Utilized in the development of materials with specific properties, such as conductivity and catalytic activity.
Mechanism of Action
The mechanism by which 1,5,9,13,17,21-Hexathiacyclotetracosane exerts its effects primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the ring act as electron donors, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A smaller macrocyclic compound with four sulfur atoms in a 16-membered ring.
1,5,9,13,17,21-Hexaazacyclotetracosane: A similar macrocycle with nitrogen atoms instead of sulfur.
1,5,9,13,17,21-Hexaoxacyclotetracosane: A macrocycle with oxygen atoms in place of sulfur.
Uniqueness
1,5,9,13,17,21-Hexathiacyclotetracosane is unique due to its larger ring size and the presence of six sulfur atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable metal complexes compared to its smaller or differently substituted counterparts.
Properties
CAS No. |
51472-63-0 |
|---|---|
Molecular Formula |
C18H36S6 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1,5,9,13,17,21-hexathiacyclotetracosane |
InChI |
InChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
InChI Key |
ZPXGPHPLAYZSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCCSCCCSCCCSCCCSCCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
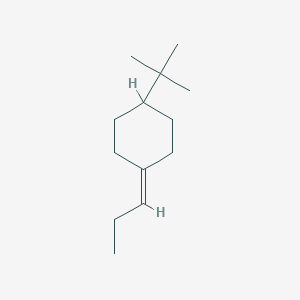

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
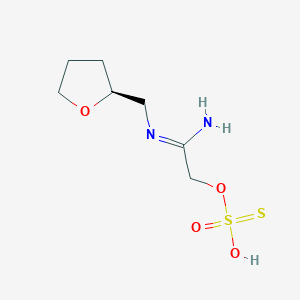
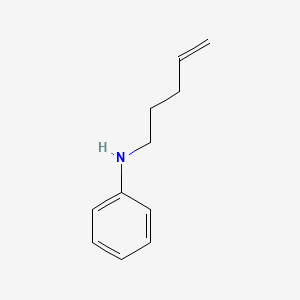
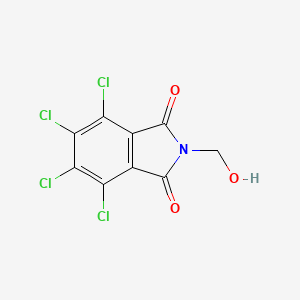

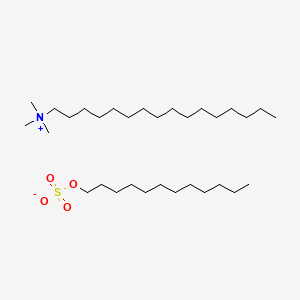
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
